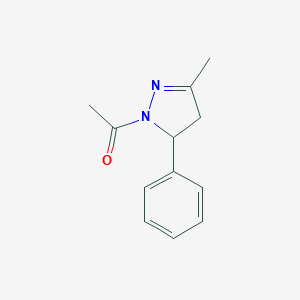
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that it has the ability to inhibit the activity of COX-2 and aromatase enzymes. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Aromatase is an enzyme that is involved in the conversion of androgens to estrogens. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is its versatility in various scientific research applications. It can be used in the synthesis of various compounds and the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. One area of research is the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the optimization of its use in lab experiments by understanding its mechanism of action. Additionally, research can be conducted on its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and the optimization of its use in various research fields.
Méthodes De Synthèse
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole can be synthesized using various methods. One of the most common methods involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and acetyl chloride in the presence of a base. This reaction results in the formation of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Applications De Recherche Scientifique
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pyrazole-based inhibitors of cyclooxygenase-2 (COX-2) and aromatase. It has also been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propriétés
Numéro CAS |
100134-56-3 |
|---|---|
Nom du produit |
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole |
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
DFKZGQLECGUOJV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)